Kanzonol D
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Overview
Description
. This compound has garnered attention due to its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanzonol D can be synthesized through the prenylation of flavonoid precursors. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product . The process typically includes steps such as condensation, cyclization, and prenylation.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Glycyrrhiza glabra hairy root cultures. These cultures are maintained under controlled conditions to optimize the yield of this compound. The extraction process involves solvent extraction followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Kanzonol D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products:
Scientific Research Applications
Kanzonol D has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of natural health products and supplements .
Mechanism of Action
Kanzonol D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes and metabolic pathways. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The compound also modulates inflammatory pathways, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Kanzonol D is unique among flavonoids due to its specific prenylated structure. Similar compounds include:
Licochalcone A: Another flavonoid found in licorice with similar antimicrobial and anti-inflammatory properties.
Isobavachalcone: Known for its antimicrobial effects against Gram-positive and Gram-negative bacteria.
Licochalcone E: Exhibits similar biological activities but differs in its chemical structure and specific effects
Properties
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-11,21-22H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUOYYDQBWDRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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